Cas no 850881-09-3 (2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850881-09-3 structure
Nome do Produto:2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
N.o CAS:850881-09-3
MF:C16H27BO2S
MW:294.260383844376
MDL:MFCD11045447
CID:68975
PubChem ID:125307345

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-HEXYL-2-THIENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 3-Hexyl-2-thiopheneboronic acid pinacol ester
    • 3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 3-Hexyl-2-thienylboronic acid
    • 3-Hexylthiophene-2-boronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(3-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
    • 3-Hexylthiophene-2-boronic acid, pinacol ester
    • AMTB449
    • EOS562
    • XCXAUPBHQCCWCI-UHFFFAOYSA
    • 2-(3-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-[3-(Hexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DTXSID30586569
    • 3-Hexylthiophene-2-boronic acid pinacol ester, 95%
    • AKOS016000708
    • 850881-09-3
    • DB-111506
    • SCHEMBL12264421
    • H1298
    • E10051
    • XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • MFCD11045447
    • EN300-7364231
    • AS-2529
    • MDL: MFCD11045447
    • Inchi: 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
    • Chave InChI: XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=C(CCCCCC)C=CS1

Propriedades Computadas

  • Massa Exacta: 294.18200
  • Massa monoisotópica: 294.182
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 304
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 46.7
  • XLogP3: nothing

Propriedades Experimentais

  • Densidade: 0.983 g/mL at 25 °C
  • Ponto de ebulição: 385.3±30.0 °C at 760 mmHg
  • Ponto de Flash: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Índice de Refracção: n20/D 1.490-1.499
  • PSA: 46.70000
  • LogP: 4.17010
  • Pressão de vapor: 0.0±0.8 mmHg at 25°C

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informações de segurança

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
AS-2529-5MG
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 >95%
5mg
£46.00 2025-02-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1298-1G
3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
850881-09-3 >97.0%(GC)
1g
¥570.00 2024-04-15
abcr
AB274039-25 g
3-Hexylthiophene-2-boronic acid, pinacol ester, 95%; .
850881-09-3 95%
25g
€926.00 2023-04-26
Chemenu
CM137454-1g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
1g
$73 2023-01-18
TRC
H298058-100mg
3-Hexylthiophene-2-boronic acid, pinacol ester
850881-09-3
100mg
$64.00 2023-05-18
Alichem
A169004584-5g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 95%
5g
$152.00 2023-08-31
AK Scientific
AMTB449-5g
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 95%
5g
$240 2025-02-18
SHENG KE LU SI SHENG WU JI SHU
sc-231741-1 g
3-Hexylthiophene-2-boronic acid pinacol ester,
850881-09-3
1g
¥421.00 2023-07-11
eNovation Chemicals LLC
D249186-100g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 95%
100g
$4850 2024-08-03
Key Organics Ltd
AS-2529-10MG
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 >95%
10mg
£63.00 2025-02-08

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  12 h, -78 °C
1.3 4 h
Referência
Synthesis and characterization of double-cable oligthiophene/C60 copolymer
Qi, Yuan-jiang; Li, Hui, Boligang/Fuhe Cailiao, 2013, (5), 32-36

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
Referência
Direct Observation of an Efficient Triplet Exciton Diffusion Process in a Platinum-Containing Conjugated Polymer
Du, Lili; Xiong, Wenjuan; Cheng, Shun-Cheung; Shi, Haiting; Chan, Wai Kin ; et al, Journal of Physical Chemistry Letters, 2017, 8(11), 2475-2479

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
Referência
Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism
Beryozkina, Tetyana; Senkovskyy, Volodymyr; Kaul, Elisabeth; Kiriy, Anton, Macromolecules (Washington, 2008, 41(21), 7817-7823

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Referência
Impact of Molecular Symmetry on Single-Molecule Conductance
Dell, Emma J.; Capozzi, Brian; DuBay, Kateri H.; Berkelbach, Timothy C.; Moreno, Jose Ricardo; et al, Journal of the American Chemical Society, 2013, 135(32), 11724-11727

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 2 h, rt
1.2 -78 °C; 18 h, rt
Referência
Low-Temperature, Solution-Processed, High-Mobility Polymer Semiconductors for Thin-Film Transistors
Pan, Hualong; Li, Yuning; Wu, Yiliang; Liu, Ping; Ong, Beng S.; et al, Journal of the American Chemical Society, 2007, 129(14), 4112-4113

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Referência
High-color-quality white electroluminescence and amplified spontaneous emission from a star-shaped single-polymer system with simultaneous three-color emission
Jiu, Yuanda; Wang, Jianyun; Yi, Jianpeng; Liu, Cheng-Fang; Zhang, Xin-Wen; et al, Polymer Chemistry, 2017, 8(5), 851-859

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
Referência
Dye-functionalized head-to-tail coupled oligo(3-hexylthiophenes)-perylene-oligothiophene dyads for photovoltaic applications
Cremer, Jens; Mena-Osteritz, Elena; Pschierer, Neil G.; Muellen, Klaus; Baeuerle, Peter, Organic & Biomolecular Chemistry, 2005, 3(6), 985-995

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Categorias Relacionadas

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:850881-09-3)2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A22864
Pureza:99%
Quantidade:5g
Preço ($):325.0